ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate
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Overview
Description
Ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically include the use of solvents such as ethanol or dioxane and catalysts like sodium persulfate or other oxidizing agents .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation or one-pot multicomponent reactions to enhance efficiency and yield . These methods are advantageous as they reduce reaction times and improve the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent and other therapeutic uses.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Industry: It is used in the development of new materials, such as fluorescence materials and imaging reagents.
Mechanism of Action
The mechanism of action of ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole ring system allows for strong binding interactions with these targets, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole: The parent compound with a wide range of biological activities.
1,2,4-Benzothiadiazine-1,1-dioxide: Another heterocyclic compound with similar pharmacological properties.
Uniqueness
Ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
104121-70-2 |
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Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
ethyl N-(3-methoxy-1,2-benzothiazol-7-yl)carbamate |
InChI |
InChI=1S/C11H12N2O3S/c1-3-16-11(14)12-8-6-4-5-7-9(8)17-13-10(7)15-2/h4-6H,3H2,1-2H3,(H,12,14) |
InChI Key |
OZQLRFZPONGPRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC2=C1SN=C2OC |
Origin of Product |
United States |
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